molecular formula C4H8FNO2 B112705 2-Amino-3-fluorobutanoic acid CAS No. 50885-01-3

2-Amino-3-fluorobutanoic acid

Cat. No. B112705
CAS RN: 50885-01-3
M. Wt: 121.11 g/mol
InChI Key: HJVQOHDATXHIJL-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobutanoic acid (AFBA) is an amino acid analog of 4-fluoroglutamic acid and structurally related to gamma-aminobutyric acid. It has a molecular weight of 121.11 and a molecular formula of C4H8FNO2 .


Molecular Structure Analysis

The InChI code for 2-Amino-3-fluorobutanoic acid is 1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8) . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

2-Amino-3-fluorobutanoic acid has a molecular weight of 121.11 and a molecular formula of C4H8FNO2 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Synthesis of Fluorinated Amino Acids

Research by Laue et al. (2000) focuses on the stereoselective synthesis of γ-fluorinated α-amino acids, such as (+)-(S)-2-Amino-4-fluorobutanoic acid. These compounds are synthesized through diastereoselective alkylation at low temperatures, indicating the utility of 2-Amino-3-fluorobutanoic acid in creating structurally diverse amino acids (Laue et al., 2000).

2. Chemical Biology and Imaging

Cheng et al. (2020) discuss the use of fluorescent amino acids, like 2-Amino-3-fluorobutanoic acid, in chemical biology. These compounds are crucial for creating fluorescent macromolecules to study protein-protein interactions and nanoscopic events in biological processes (Cheng et al., 2020).

3. Neurotransmitter Transport Systems

Crites et al. (2002) examined the impact of 4-Amino-2-fluorobutanoic acid on the gamma-aminobutyric acid (GABA) transport system in the brain. This study provides insights into how fluorinated analogues of GABA, like 2-Amino-3-fluorobutanoic acid, interact with neurotransmitter transport systems (Crites et al., 2002).

4. Enzymatic Reaction Mechanisms

Gökcan and Konuklar (2014) conducted a study on the stereoelectronic effects of β-fluoroamines, including 4-amino-3-fluorobutanoic acid, on enzymatic reactions. This research highlights the role of fluorinated amino acids in altering the sequence of reactions in enzymes (Gökcan & Konuklar, 2014).

5. Biocatalysis and Stereoselective Synthesis

Hernández et al. (2017) utilized a biocatalytic approach for the synthesis of stereoisomers of amino acids, demonstrating the potential of 2-Amino-3-fluorobutanoic acid in the field of biocatalysis and medicinal chemistry (Hernández et al., 2017).

6. Radiolabeled Amino Acids for Tumor Imaging

McConathy et al. (2002) discuss the use of fluorinated amino acids in tumor imaging, indicating the relevance of 2-Amino-3-fluorobutanoic acid in the development of novel radiopharmaceuticals for cancer diagnosis (McConathy et al., 2002).

Safety And Hazards

The safety data sheet for 2-Amino-3-fluorobutanoic acid indicates that it has a Chemwatch Hazard Alert Code of 2 . This suggests that it may pose some level of hazard, although the specific hazards were not detailed in the search results.

Future Directions

2-Amino-3-fluorobutanoic acid is currently available for research use only . This suggests that it may have potential applications in future scientific studies, although the specific areas of research were not detailed in the search results.

properties

IUPAC Name

2-amino-3-fluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQOHDATXHIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312235
Record name 2-AMINO-3-FLUOROBUTANOIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorobutanoic acid

CAS RN

50885-01-3
Record name 2-AMINO-3-FLUOROBUTANOIC ACID
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Record name 2-AMINO-3-FLUOROBUTANOIC ACID
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Record name 2-Amino-3-fluorobutanoic acid
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Record name 2-Amino-3-fluorobutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hamman, MC Salon, C Beguin - Organic Magnetic …, 1982 - Wiley Online Library
… The aim of this paper is to describe an unambiguous method of assignment of the configuration of several -fluoro-a -amino acids and related esters (2-amino-3fluorobutanoic acid, p -…
Number of citations: 19 onlinelibrary.wiley.com
SV Pansare, JC Vederas - The Journal of Organic Chemistry, 1987 - ACS Publications
Amino acids that bear fluorine at a/3-carbon can act as mechanism-based irreversible inactivators of certain en-zymes and can block important metabolic pathways. 1 For example, …
Number of citations: 66 pubs.acs.org
AL Castelhano, S Horne, GJ Taylor, R Billedeau… - Tetrahedron, 1988 - Elsevier
α-Amino acids with allenyl, vinyl, and acetylenic side chains can be synthesized using non-enolate based strategies. The ester enolate-Claisen rearrangement applied to propargylic …
Number of citations: 119 www.sciencedirect.com
SG Davies, AM Fletcher, CJ Greenaway, MS Kennedy… - Tetrahedron, 2018 - Elsevier
A total of nine enantiopure syn-β-substituted-α-amino acids have been synthesised, comprising both syn-β-hydroxy-α-amino acids and syn-β-fluoro-α-amino acids. The key step in the …
Number of citations: 6 www.sciencedirect.com

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